molecular formula C8H6BrN3O2 B11862522 3-bromo-2-methyl-5-nitro-2H-indazole CAS No. 73105-50-7

3-bromo-2-methyl-5-nitro-2H-indazole

Cat. No.: B11862522
CAS No.: 73105-50-7
M. Wt: 256.06 g/mol
InChI Key: DMBSKLUKGMMXGG-UHFFFAOYSA-N
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Description

3-bromo-2-methyl-5-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-5-nitro-2H-indazole can be achieved through various methods. One common approach involves the bromination of 2-methyl-5-nitro-2H-indazole using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the nitration of 3-bromo-2-methyl-2H-indazole using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group at the desired position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize byproducts and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), dichloromethane, room temperature.

    Nitration: Concentrated sulfuric acid, nitric acid, low temperature.

    Reduction: Hydrogen gas, palladium on carbon, room temperature; tin(II) chloride, hydrochloric acid.

    Oxidation: Potassium permanganate, water, elevated temperature.

Major Products Formed

    Substitution: Formation of various substituted indazoles depending on the nucleophile used.

    Reduction: Formation of 3-bromo-2-methyl-5-amino-2H-indazole.

    Oxidation: Formation of 3-bromo-2-carboxy-5-nitro-2H-indazole.

Scientific Research Applications

3-bromo-2-methyl-5-nitro-2H-indazole has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.

    Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-5-nitro-2H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The presence of the nitro group can enhance its binding affinity to certain enzymes or receptors, while the bromine atom can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-nitro-2H-indazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-bromo-2-methyl-2H-indazole:

    5-bromo-2-methyl-2H-indazole: The position of the bromine atom is different, leading to variations in reactivity and biological effects.

Uniqueness

3-bromo-2-methyl-5-nitro-2H-indazole is unique due to the combination of bromine, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

73105-50-7

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

3-bromo-2-methyl-5-nitroindazole

InChI

InChI=1S/C8H6BrN3O2/c1-11-8(9)6-4-5(12(13)14)2-3-7(6)10-11/h2-4H,1H3

InChI Key

DMBSKLUKGMMXGG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])Br

Origin of Product

United States

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